ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyridopyrimidine core, and a piperidine carboxylate ester
Preparation Methods
The synthesis of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazolidinone ring, followed by the construction of the pyridopyrimidine core. The final step involves the esterification of the piperidine carboxylate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridopyrimidine moieties, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and exhibit similar chemical reactivity and biological activities.
Pyridopyrimidine derivatives: These compounds have the pyridopyrimidine core and are known for their diverse pharmacological properties.
Piperidine carboxylate esters: These compounds contain the piperidine carboxylate ester group and are used in various chemical and pharmaceutical applications. The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that exhibits a range of biological activities. Its structure combines a thiazolidinone ring with a pyrido-pyrimidine framework, which is associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition capabilities, and overall therapeutic applications.
Structural Overview
The compound features several key structural components:
- Thiazolidinone Ring : Known for its reactivity and biological activity.
- Pyrido-Pyrimidine Framework : Enhances the pharmacological profile.
- Ethyl and Piperidine Substituents : Influence interactions with biological targets.
Component | Description |
---|---|
Thiazolidinone | Contributes to reactivity and biological activity |
Pyrido-Pyrimidine | Enhances pharmacological effects |
Ethyl Group | Modulates steric and electronic properties |
Piperidine | Affects binding interactions with biological targets |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The compound's mechanism involves the inhibition of cell viability through apoptosis induction.
Case Studies
-
Da Silva et al. (2020) :
- Evaluated thiazolidinone derivatives for anti-glioma activity.
- Found that certain derivatives exhibited potent antitumor effects against glioblastoma multiforme cells.
- Notable compounds included derivatives 9b and 10e, which showed significant cytotoxicity.
-
Research on Similar Compounds :
- A study on thiazolidinones indicated that modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity against colon cancer (HCT116) and breast cancer (MCF7) cell lines.
- The presence of bulky groups in certain derivatives was linked to increased activity against specific cancer types.
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties, particularly against α-amylase and urease. Inhibitory assays revealed that several derivatives showed high potency compared to standard inhibitors.
Inhibition Data
The proposed mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, inhibiting their activity or modulating their function.
- Induction of Apoptosis : Through various signaling pathways, it promotes programmed cell death in cancerous cells.
Properties
Molecular Formula |
C22H24N4O4S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S2/c1-3-25-20(28)16(32-22(25)31)13-15-18(23-17-7-5-6-10-26(17)19(15)27)24-11-8-14(9-12-24)21(29)30-4-2/h5-7,10,13-14H,3-4,8-9,11-12H2,1-2H3/b16-13- |
InChI Key |
QTOPYLYBUCOZSH-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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